

3-Amino-6-chloropicolinamide chemical and physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-6-chloropicolinamide

Cat. No.: B112112

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An In-depth Technical Guide to 3-Amino-6-chloropicolinamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of **3-Amino-6-chloropicolinamide**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This guide includes structured data tables for easy reference, details on its applications, and a conceptual workflow for its use in synthetic chemistry.

Core Chemical and Physical Properties

3-Amino-6-chloropicolinamide is a heterocyclic organic compound featuring a pyridine backbone substituted with amino, chloro, and carboxamide functional groups.[2] These functional groups make it a versatile building block for creating more complex molecules with specific biological activities.[1]

The following table summarizes the key identifiers and molecular information for **3-Amino-6-chloropicolinamide**.

| Property | Value | Reference |
|-------------------|--|-----------------|
| IUPAC Name | 3-amino-6-chloropyridine-2-carboxamide | [3] |
| Synonyms | 3-Amino-6-chloropyridine-2-carboxamide, 6-Chloro-3-aminopyridine-2-carboxamide | [3][4] |
| CAS Number | 175358-01-7 | [1][2][3][4][5] |
| Molecular Formula | C ₆ H ₆ ClN ₃ O | [1][2][3][4] |
| Molecular Weight | 171.58 g/mol | [1][3][4] |
| Canonical SMILES | <chem>C1(=C(C(=O)N)N=C(C=C1)Cl)N</chem> | [4] |
| InChI Key | ZGGQDDSXBIALBC-UHFFFAOYSA-N | [3][4] |
| MDL Number | MFCD09750671 | [1][3] |

This table outlines the key physical and chemical properties of the compound. The data is based on predicted and experimental values from various sources.

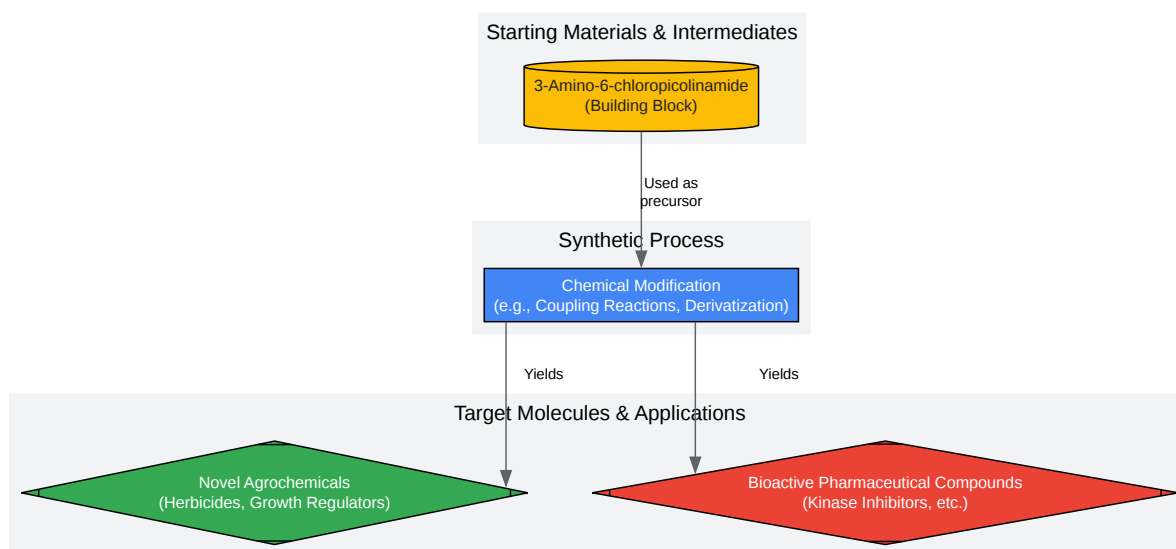
| Property | Value | Reference |
|---------------|--|-----------|
| Appearance | Off-white to yellow solid powder | [2][4] |
| Boiling Point | 349.3 °C at 760 mmHg (Predicted) | [1][4][6] |
| Density | 1.484 ± 0.06 g/cm ³ (Predicted) | [4] |
| pKa (Acidity) | 14.26 ± 0.50 (Predicted) | [4] |
| Purity | Typically ≥98% | [2][5] |

Applications and Use in Synthesis

3-Amino-6-chloropicolinamide is primarily utilized as a versatile intermediate in organic synthesis.^[1] Its structure is particularly valuable in the following areas:

- **Agrochemicals:** It serves as a precursor for developing new herbicides and plant growth regulators.^[1] The specific arrangement of its functional groups allows for the creation of compounds that target weed control pathways.^[1]
- **Pharmaceuticals:** In medicinal chemistry, it is a building block for designing bioactive molecules, including potential kinase inhibitors.^[1] The amino and amide groups provide reactive sites for diverse chemical modifications, facilitating the development of novel active pharmaceutical ingredients (APIs).^[1]

The logical workflow for utilizing this compound in research and development is illustrated below.



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Caption: Synthetic workflow using **3-Amino-6-chloropicolinamide**.

Experimental Protocols

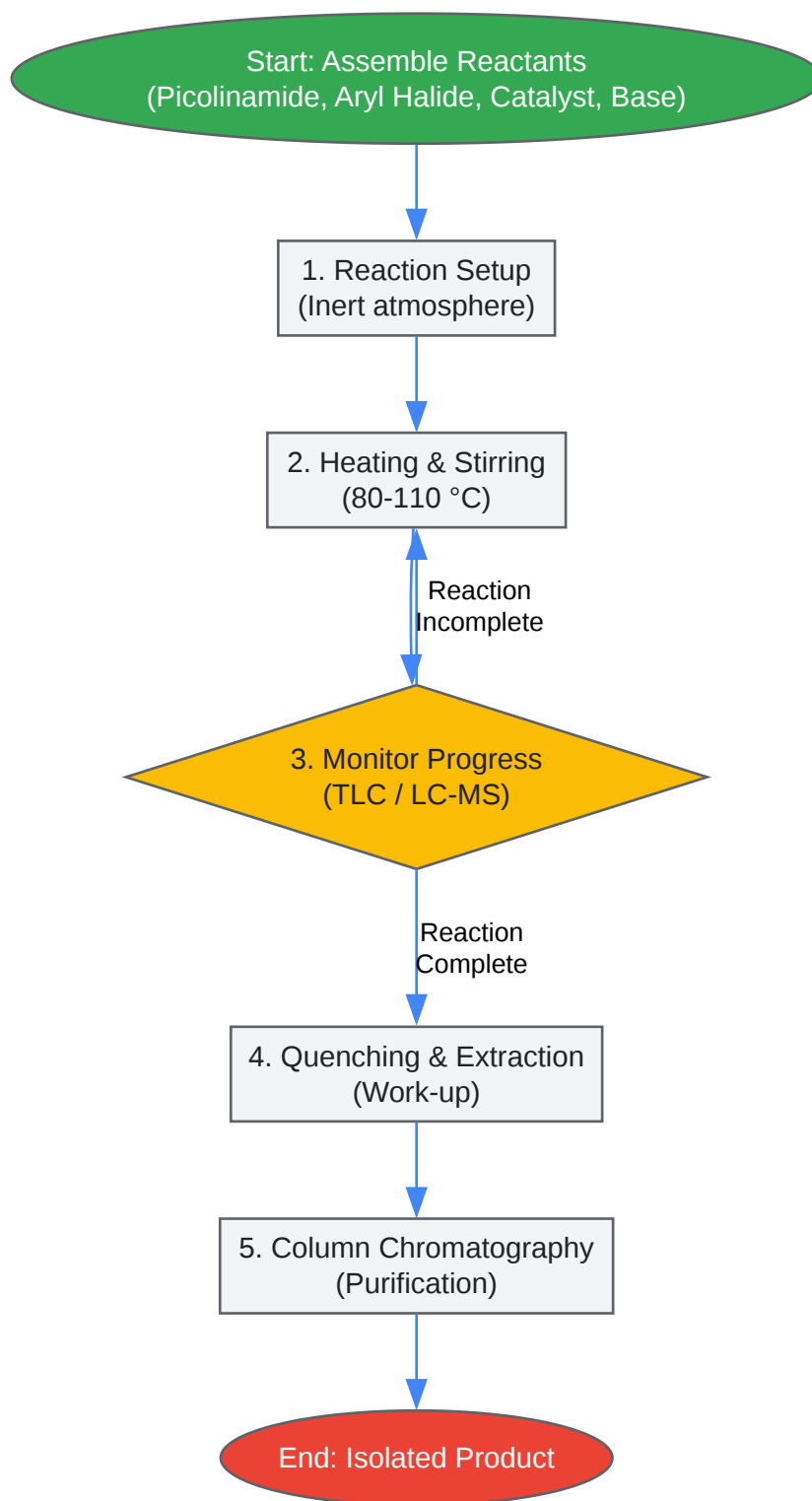
While specific, detailed experimental protocols for the synthesis of **3-Amino-6-chloropicolinamide** are proprietary or found within patent literature, a general synthetic approach can be inferred from related chemical syntheses. The synthesis of picolinamide derivatives often involves multi-step reactions starting from simpler pyridine compounds.

A generalized, conceptual protocol for a reaction using **3-Amino-6-chloropicolinamide** as a starting material is provided below. This is an illustrative example of a coupling reaction.

Conceptual Protocol: N-Arylation of **3-Amino-6-chloropicolinamide**

- **Reaction Setup:** To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add **3-Amino-6-chloropicolinamide** (1 equivalent), an aryl halide (e.g., aryl bromide, 1.1 equivalents), a palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 0.05 equivalents), and a suitable ligand (e.g., Xantphos, 0.1 equivalents).
- **Solvent and Base:** Add a dry, aprotic solvent such as dioxane or toluene. Add a base, for example, cesium carbonate (Cs_2CO_3 , 2 equivalents).
- **Reaction Conditions:** Heat the mixture to a temperature between 80-110 °C. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable solvent like ethyl acetate and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired N-arylated picolinamide derivative.

The workflow for this type of experimental process is visualized in the diagram below.



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Caption: General experimental workflow for a coupling reaction.

Safety and Handling

Based on GHS hazard statements, **3-Amino-6-chloropicolinamide** should be handled with care.

- Hazards: It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]
- Storage: Store in a cool (2-8°C), dry place under an inert gas, and protect from light.[1][4][6]

Always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier before handling this chemical.[1] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

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- To cite this document: BenchChem. [3-Amino-6-chloropicolinamide chemical and physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112112#3-amino-6-chloropicolinamide-chemical-and-physical-properties]

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